5-Amino-4-chloro-1-methylpyrazole-3-carboxylic acid;hydrochloride
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Overview
Description
5-Amino-4-chloro-1-methylpyrazole-3-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, has gained attention for its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-chloro-1-methylpyrazole-3-carboxylic acid;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by chlorination and subsequent amination . The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-chloro-1-methylpyrazole-3-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amino-substituted pyrazoles.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Scientific Research Applications
5-Amino-4-chloro-1-methylpyrazole-3-carboxylic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-4-chloro-1-methylpyrazole-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways may vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-4-chloro-1-methylpyrazole-3-carboxylic acid;hydrochloride include other amino-substituted pyrazoles and chlorinated pyrazoles. Examples include 5-Amino-1-methylpyrazole-4-carboxylic acid and 4-Chloro-1-methylpyrazole-3-carboxylic acid .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which provides a versatile platform for further chemical modifications. This versatility makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1431963-74-4 |
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Molecular Formula |
C5H7Cl2N3O2 |
Molecular Weight |
212.03 g/mol |
IUPAC Name |
5-amino-4-chloro-1-methylpyrazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H6ClN3O2.ClH/c1-9-4(7)2(6)3(8-9)5(10)11;/h7H2,1H3,(H,10,11);1H |
InChI Key |
LRQCLXGQBOUHPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)Cl)N.Cl |
Origin of Product |
United States |
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